molecular formula C20H18O3 B6339024 2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester CAS No. 1171921-82-6

2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester

Cat. No. B6339024
CAS RN: 1171921-82-6
M. Wt: 306.4 g/mol
InChI Key: AAJUVYINYRUVPT-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-[2-(naphthalen-1-yl)ethyl]benzoate is offered by Alfa Chemistry for experimental and research use . Unfortunately, no further description was found .


Molecular Structure Analysis

The molecular structure information was not available in the search results .

Scientific Research Applications

Synthesis and Characterization

  • Triorganotin(IV) Esters Synthesis : A study by Chalupa et al. (2009) explored the preparation and analysis of triorganotin(IV) esters of 2-{[N-(2-oxo-2H-naphthalene-1-yliden)hydrazo]}benzoic acid. These compounds exhibited monomeric forms in solution and showed unique coordination geometries of tin, indicating potential applications in material science and coordination chemistry Chalupa et al., 2009.

  • Enantioselective Microbial Reduction : Patel et al. (2002) described the enantioselective reduction of a related compound to produce intermediates for retinoic acid receptor gamma-specific agonists, showcasing the relevance of these compounds in medicinal chemistry Patel et al., 2002.

Material Science and Liquid Crystalline Properties

  • Liquid Crystalline Compounds : Thaker et al. (2012) synthesized and characterized novel liquid crystalline compounds containing a 2,6-disubstituted naphthalene structure. These compounds exhibited mesomorphic behavior, suggesting their utility in the development of liquid crystal displays and other optoelectronic devices Thaker et al., 2012.

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Arrousse et al. (2021) conducted a theoretical and experimental study on related compounds for the inhibition of corrosion in mild steel. This research highlights the potential of such esters in protecting industrial materials against corrosion, demonstrating practical applications in material science and engineering Arrousse et al., 2021.

Synthetic Chemistry

  • Synthesis of Naphthoquinone Esters : Research by Kongkathip et al. (2004) involved the synthesis of rhinacanthins and related naphthoquinone esters, which exhibited significant cytotoxicities against various cancer cell lines. This suggests the potential of structurally related compounds in the synthesis of novel anticancer agents Kongkathip et al., 2004.

properties

IUPAC Name

methyl 2-hydroxy-6-(2-naphthalen-1-ylethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-23-20(22)19-16(9-5-11-18(19)21)13-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJUVYINYRUVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)CCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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